molecular formula C2H7NO3P- B1242020 (S)-1-aminoethylphosphonate

(S)-1-aminoethylphosphonate

Cat. No. B1242020
M. Wt: 124.06 g/mol
InChI Key: UIQSKEDQPSEGAU-REOHCLBHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(1-aminoethyl)phosphonate is an organophosphonate oxoanion that is the conjugate base of (S)-(1-aminoethyl)phosphonic acid, obtained by deprotonation of the phosphonate OH groups and protonation of the amino group. Major microspecies at pH 7.3. It is a conjugate base of a (S)-(1-aminoethyl)phosphonic acid.

Scientific Research Applications

Antibacterial Activity and Enzyme Inhibition

(S)-1-Aminoethylphosphonate (AEP) has been studied for its antibacterial activity and mechanism of action. It functions by inhibiting key bacterial enzymes involved in cell wall biosynthesis. For instance, AEP inhibits alanine racemase in Gram-positive bacteria, preventing the racemization of L-alanine, a critical component in bacterial cell walls (Stamper et al., 1998). Another study found that phosphonopeptides based on aminomethylphosphonic acid, linked to L-amino acids, showed significant antibacterial activity, suggesting a potential therapeutic use (Atherton et al., 1982).

Biological Activity in Aminophosphonates

AEP and related compounds, classified as aminophosphonates, have various biological activities. These compounds can act as antagonists of amino acids, affecting cellular physiological activities and demonstrating properties like antibacterial, plant growth regulation, and neuromodulation (Kafarski & Lejczak, 1991).

Phosphonate Metabolism and Environmental Role

AEP plays a role in the metabolism and degradation pathways of certain organisms. The study of AEP transaminase, an enzyme essential for phosphonate synthesis and degradation, highlights its significance in understanding these pathways (Chen et al., 2002). Moreover, organophosphonates, including AEP, are part of biogeochemical phosphorus cycling and are involved in microbial metabolism, indicating an environmental significance (McGrath et al., 2013).

Applications in Medicinal Chemistry

The structural motif of AEP, as a part of the α-aminophosphonate/phosphinate group, has considerable importance in medicinal chemistry. These compounds, including AEP, can act as enzyme inhibitors and have applications ranging from pharmaceuticals to agriculture. Their ability to mimic natural amino acids and interact with enzymes or receptors makes them valuable in drug design and development (Mucha et al., 2011).

Synthesis and Development in Chemistry

The synthesis of AEP and its derivatives has been a focus in the field of chemistry, with applications in creating various biologically active compounds. The versatility of these compounds in terms of chemical and biological properties allows for their use in developing therapeutic agents, immunomodulators, and anti-infectives (Romanenko & Kukhar, 2012).

properties

Molecular Formula

C2H7NO3P-

Molecular Weight

124.06 g/mol

IUPAC Name

[(1S)-1-phosphonatoethyl]azanium

InChI

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/p-1/t2-/m0/s1

InChI Key

UIQSKEDQPSEGAU-REOHCLBHSA-M

Isomeric SMILES

C[C@@H]([NH3+])P(=O)([O-])[O-]

SMILES

CC([NH3+])P(=O)([O-])[O-]

Canonical SMILES

CC([NH3+])P(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-aminoethylphosphonate
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(S)-1-aminoethylphosphonate
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(S)-1-aminoethylphosphonate
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